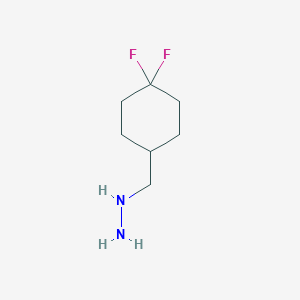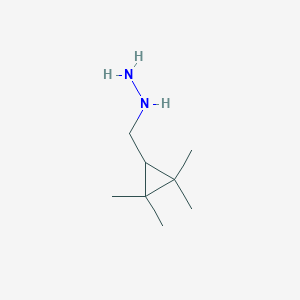
((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine is a chemical compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol It is characterized by a cyclopropyl ring substituted with four methyl groups, making it a highly sterically hindered molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine typically involves the reaction of ((2,2,3,3-Tetramethylcyclopropyl)methyl)amine with hydrazine. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the desired product. The reaction can be represented as follows:
((2,2,3,3-Tetramethylcyclopropyl)methyl)amine+Hydrazine→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of steric hindrance on biological activity. Its highly substituted cyclopropyl ring can provide insights into the interactions between small molecules and biological targets.
Medicine
While specific medical applications of this compound are not well-documented, its derivatives may have potential as therapeutic agents
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structural features make it a valuable component in the development of new industrial products.
Mécanisme D'action
The mechanism of action of ((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine is not well-understood. it is likely that its effects are mediated through interactions with specific molecular targets and pathways. The steric hindrance provided by the cyclopropyl ring may influence its binding to biological targets, affecting its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
((2,2,3,3-Tetramethylcyclopropyl)methyl)amine: A precursor to ((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine, with similar structural features.
Cyclopropylamine: A simpler analog with a cyclopropyl ring, but without the additional methyl groups.
Hydrazine: A basic hydrazine compound, lacking the cyclopropyl ring and methyl substitutions.
Uniqueness
This compound is unique due to its highly substituted cyclopropyl ring, which provides significant steric hindrance. This structural feature distinguishes it from other similar compounds and may contribute to its unique chemical and biological properties.
Propriétés
Formule moléculaire |
C8H18N2 |
|---|---|
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
(2,2,3,3-tetramethylcyclopropyl)methylhydrazine |
InChI |
InChI=1S/C8H18N2/c1-7(2)6(5-10-9)8(7,3)4/h6,10H,5,9H2,1-4H3 |
Clé InChI |
CPESNSJNYBIPHB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(C)C)CNN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



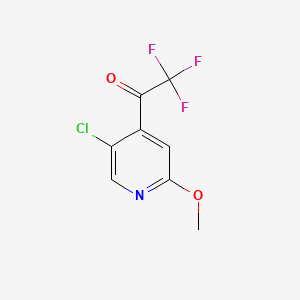
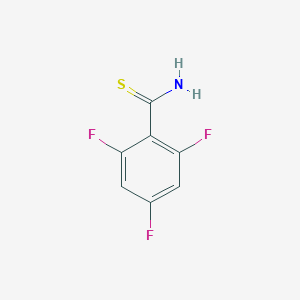
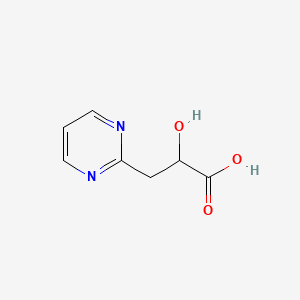
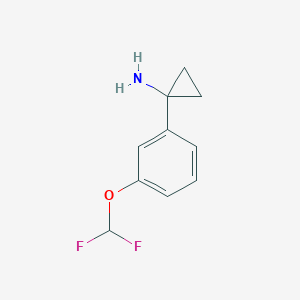
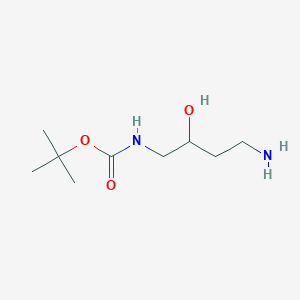
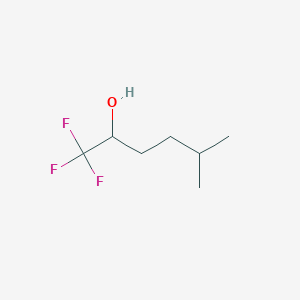
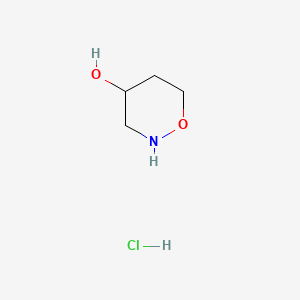
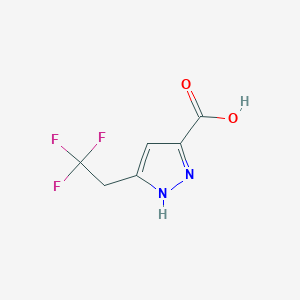
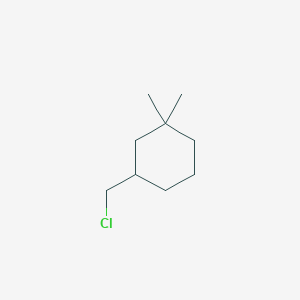

![(4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol](/img/structure/B13601280.png)
![2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13601284.png)
